1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Description

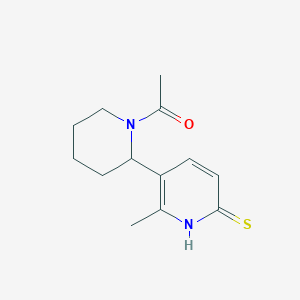

This compound features a piperidine ring linked to an ethanone group and a 6-mercapto-2-methylpyridine moiety. The thiol (-SH) and methyl (-CH₃) substituents on the pyridine ring may influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula |

C13H18N2OS |

|---|---|

Molecular Weight |

250.36 g/mol |

IUPAC Name |

1-[2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2OS/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17) |

InChI Key |

BIVKQQKNEXZESP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 6-mercapto-2-methylpyridine with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine ring or the pyridine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with a piperidine ring substituted with a mercapto group and a methylpyridine moiety. The molecular formula is . This compound's uniqueness arises from the combination of a piperidine ring with a methylpyridine and a thiol group, potentially leading to distinct biological activities. Compounds containing thiol groups often exhibit significant biological activities.

Potential Applications

- The compound has potential applications in various fields.

- Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile.

- Potential studies include interactions with biological targets to understand its pharmacological profile.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanone | Benzyl mercapto group | Enhanced lipophilicity |

| 1-(2-(5-Mercapto-pyrimidin-4-yl)piperidin-1-yl)ethanone | Pyrimidine ring | Potential antiviral activity |

| 1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanone | Quinoline moiety | Unique fluorescence properties |

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with several derivatives, including piperidine-ethanone backbones and substituted pyridine or heterocyclic systems. Key analogs include:

Physicochemical Properties

- Stability :

- Solubility :

Commercial Availability

Key Research Findings and Gaps

- Synthetic Challenges : Thiol group instability may complicate synthesis, necessitating protective group strategies absent in fluoro or methoxy analogs.

- Structural Insights : The 2-methyl group on pyridine could sterically hinder interactions compared to smaller substituents (e.g., F in ).

Biological Activity

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring, a mercapto group, and a methylpyridine moiety. The unique structural components of this compound suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The key structural features include:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- Mercapto Group : Known for its reactivity and potential biological activity.

- Methylpyridine Moiety : Contributes to the compound's unique properties.

Biological Activities

Compounds containing thiol groups, such as the mercapto group in this compound, are known to exhibit various biological activities:

- Antimicrobial Activity : Thiol-containing compounds have been reported to possess antimicrobial properties. For example, studies indicate that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

- Cytotoxic Effects : Research on related compounds has shown that they can induce apoptosis in cancer cell lines. For instance, derivatives with piperidine structures have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines .

- Antioxidant Properties : Some studies suggest that mercapto-containing compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of piperidine-based compounds, including this compound. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on piperidine derivatives, it was found that specific derivatives induced apoptosis in cancer cells with IC50 values as low as 0.24 μg/mL. The mechanism involved disruption of cellular membranes and induction of cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanone | Benzyl mercapto group | Antimicrobial | 15.625 |

| 1-(2-(5-Mercato-pyrimidin-4-yl)piperidin-1-yl)ethanone | Pyrimidine ring | Antiviral | 62.5 |

| 1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanone | Quinoline moiety | Fluorescence properties | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.